6-Ethoxy-2,4-dimethylquinoline
Overview
Description
6-Ethoxy-2,4-dimethylquinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological and pharmacological activities.
Biochemical Analysis
Biochemical Properties
6-Ethoxy-2,4-dimethylquinoline plays a significant role in biochemical reactions, particularly as a metabolite of Ethoxyquin. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a urinary excretion product of Ethoxyquin in metabolism studies . The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways and its potential effects on biological systems.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell function, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in trapping radicals formed during lipid oxidation, thereby stabilizing fat-soluble vitamins and preventing further oxidation of lipids . These effects are essential for maintaining cellular homeostasis and preventing oxidative damage.
Molecular Mechanism
The molecular mechanism of this compound involves its structure, which consists of a fused bicycle system with a six-membered benzene ring fused to a five-membered pyridine ring containing a nitrogen atom. This structure contributes to its lipophilicity and its ability to interact with various biomolecules. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is a stable compound with a melting point of 87-88 °C and a boiling point of 321.7±37.0 °C . These properties ensure its effectiveness in biochemical reactions over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . The lowest no observed adverse effect level (NOAEL) observed in studies on rats and dogs is 2 mg/kg body weight per day . These findings are essential for determining safe dosage levels and understanding the compound’s toxicity profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of Ethoxyquin, and its metabolism has been extensively studied in different animal species and plants . The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in biological systems and its potential effects on health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported through various mechanisms, including interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments, affecting its overall function and effectiveness.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,4-dimethylquinoline can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,4-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
6-Ethoxy-2,4-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an antioxidant in feed and food, as well as an antidegradation agent for rubber.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,4-dimethylquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the chaperone domain of heat shock protein 90, which is involved in neuroprotection. Additionally, it can trap radicals formed during lipid oxidation, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylquinoline
- 6-Ethoxyquinoline
- 2,4,6-Trimethylquinoline
Uniqueness
6-Ethoxy-2,4-dimethylquinoline is unique due to its specific ethoxy and dimethyl substitutions on the quinoline ring. These structural features contribute to its distinct chemical reactivity and biological activities compared to other quinoline derivatives .
Properties
IUPAC Name |
6-ethoxy-2,4-dimethylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-15-11-5-6-13-12(8-11)9(2)7-10(3)14-13/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBLFAZODHUWJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042366 | |
Record name | Quinoline, 6-ethoxy-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-50-0 | |
Record name | 2,4-Dimethyl-6-ethoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-6234 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 6-ethoxy-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIMETHYL-6-ETHOXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XX0276PRU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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